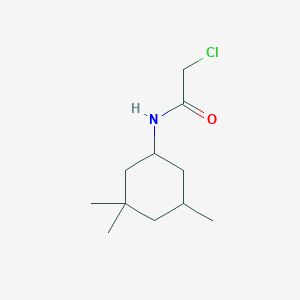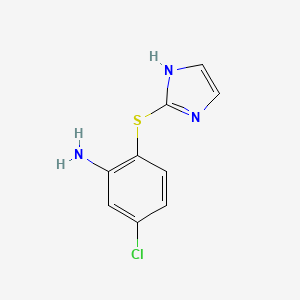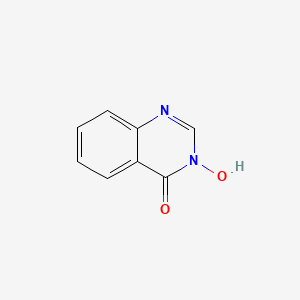
3-(2-(3-Isopropylphenoxy)acetamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-Isopropylphenoxy)acetamido)benzoic acid is an organic compound with the molecular formula C18H19NO4 It is a derivative of benzoic acid, characterized by the presence of an isopropylphenoxy group and an acetamido group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Isopropylphenoxy)acetamido)benzoic acid typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-Isopropylphenol: This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of 3-Isopropylphenoxyacetic Acid: The 3-isopropylphenol is then reacted with chloroacetic acid in the presence of a base to form 3-isopropylphenoxyacetic acid.
Amidation Reaction: The 3-isopropylphenoxyacetic acid is then reacted with 3-aminobenzoic acid under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-Isopropylphenoxy)acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and acetamido groups.
Reduction: Reduced forms of the acetamido group.
Substitution: Substituted derivatives at the acetamido group.
Scientific Research Applications
3-(2-(3-Isopropylphenoxy)acetamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(3-Isopropylphenoxy)acetamido)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(2-Isopropylphenoxy)acetamido)benzoic acid
- 3-(2-(4-Isopropylphenoxy)acetamido)benzoic acid
- 3-(2-(3-Methylphenoxy)acetamido)benzoic acid
Uniqueness
3-(2-(3-Isopropylphenoxy)acetamido)benzoic acid is unique due to the specific positioning of the isopropyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-[[2-(3-propan-2-ylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-12(2)13-5-4-8-16(10-13)23-11-17(20)19-15-7-3-6-14(9-15)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
WGIFJZZCXSBWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)butanoic acid](/img/structure/B12121657.png)

![(4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B12121663.png)
![6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B12121674.png)
![(2E,5E)-5-[(5-methylfuran-2-yl)methylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12121678.png)
![Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxyla te](/img/structure/B12121680.png)





